

Application Note: Longitudinal OCT Imaging in the EAU Mouse Model

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Compound of Interest

Compound Name: 211426-18-5

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Introduction

Experimental Autoimmune Uveitis (EAU) is the gold-standard rodent model for human non-infectious posterior uveitis. Traditionally, disease severity has been quantified using subjective funduscopy or endpoint histopathology. However, these methods fail to capture the dynamic, volumetric evolution of retinal inflammation.

Optical Coherence Tomography (OCT) offers a non-invasive, longitudinal biomarker for EAU.[1] [2] It allows for the quantification of retinal thickness (edema/atrophy), vitreous infiltration, and structural disruption (folds, detachments) in the same animal over time. This protocol outlines a standardized workflow for acquiring and analyzing OCT data in the IRBP-induced EAU mouse model, ensuring high reproducibility and correlation with histological standards.

Experimental Model Setup

To interpret OCT data correctly, one must understand the disease kinetics. The standard EAU model utilizes the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide.[3]

- Strain: C57BL/6 (for chronic/mild disease) or B10.RIII (for acute/severe disease).

- Induction: Subcutaneous injection of IRBP peptide (1-20 or 161-180) emulsified in Complete Freund's Adjuvant (CFA), concurrent with Pertussis Toxin (PTX) injection.
- Disease Course (B10.RIII):
 - Onset: Day 10–12 post-immunization (p.i.)
 - Peak Inflammation:[4] Day 14–21 p.i.[1][2] (Key imaging window for edema/infiltrates)
 - Resolution/Chronic Phase: >Day 28 p.i. (Key imaging window for atrophy/thinning)

OCT Imaging Protocol

Pre-Imaging Preparation

Consistent animal handling is critical to prevent artifacts such as corneal opacification (cataracts) or motion blur.

Anesthesia & Dilation Protocol:

- Anesthesia: Administer Ketamine (80 mg/kg) and Xylazine (10 mg/kg) via IP injection.
 - Note: Isoflurane (1.5–2% maintenance) is an alternative but requires a nose cone that may obstruct head positioning. Ketamine/Xylazine provides a stable plane for ~30 minutes.
- Mydriasis (Dilation): Apply 1 drop of Tropicamide (0.5-1%) and Phenylephrine (2.5%).
 - Wait time: 5–10 minutes. Ensure full dilation (>2mm pupil) before imaging.
- Corneal Hydration: Immediately apply a lubricating gel (e.g., GenTeal or carbomer gel) or use a custom contact lens (if available for your system) to prevent corneal drying.
 - Critical: Dry corneas cause signal scattering, rendering the OCT image useless.

Image Acquisition Workflow

System: Bioptigen Envisu R2200, Heidelberg Spectralis, or equivalent preclinical SD-OCT.

Step-by-Step Acquisition:

- Positioning: Place the mouse in a stereotactic cassette. Align the eye's optical axis with the OCT probe.
- Scout Scan: Use the "Aiming" mode to center the optic nerve head (ONH). The ONH serves as the central landmark for longitudinal registration.
- Scan Patterns:
 - Volume Scan (3D): 1.4 mm x 1.4 mm volume centered on the ONH.
 - Density: 1000 A-scans x 100 B-scans.
 - Purpose: Quantify vitreous cells and total retinal volume.
 - Radial Scan (B-Scan): High-resolution star pattern centered on ONH.
 - Averaging: >10 frames per B-scan (to reduce speckle noise).
 - Purpose: Precise measurement of retinal layer thickness and visualization of folds.

Longitudinal Schedule

- Baseline (Day 0): Essential for normalizing retinal thickness.
- Early Inflammatory (Day 14): Capture peak edema and vitreous haze.
- Late Inflammatory (Day 21): Monitor structural damage (folds).
- Chronic/Resolution (Day 35+): Assess retinal thinning (neurodegeneration).

Data Analysis & Scoring

OCT data in EAU is multiparametric. Do not rely on a single metric.

Quantitative Metrics



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Semi-Quantitative OCT Scoring System

Adopted from Chen et al. and Xu et al., this scoring system (0–4 scale) provides a standardized readout for drug efficacy studies.



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Visualizations

Experimental Workflow

The following diagram illustrates the critical path from induction to data validation.



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Caption: Longitudinal workflow for EAU assessment. OCT imaging checkpoints correspond to specific pathological phases (Onset, Peak, Resolution).

Pathology Identification Logic

This decision tree guides the researcher in classifying OCT features into specific pathological buckets.



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Caption: Diagnostic logic for identifying EAU pathology on OCT. Features are categorized into inflammatory (acute) or degenerative (chronic) markers.

Validation & Troubleshooting

Correlation with Histology

OCT is a surrogate marker. Validation studies demonstrate a strong positive correlation (Pearson $r > 0.6$) between:

- OCT Vitreous Intensity AND Histological Cell Count (H&E/CD45).
- OCT Retinal Thickness AND Histological Retinal Thickness.[\[1\]](#)

Note: OCT is more sensitive than fundoscopy for detecting early cellular infiltration before corneal haze obscures the view.

Troubleshooting Matrix



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